molecular formula C19H17FN4O3S2 B2936872 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE CAS No. 894952-17-1

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2936872
CAS No.: 894952-17-1
M. Wt: 432.49
InChI Key: LMIFHEZNDWFNIC-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring, a sulfonyl group, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include dichloromethane, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and fluorophenyl groups

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for deprotonation, and solvents such as ethanol and dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
  • **2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-12-6-8-13(9-7-12)29(26,27)16-10-22-19(24-18(16)21)28-11-17(25)23-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIFHEZNDWFNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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